![molecular formula C11H15BrO B1466928 3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol CAS No. 1267550-78-6](/img/structure/B1466928.png)
3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol
Overview
Description
3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol, also known as 4-bromo-2,2-dimethylpropylbenzene, is a molecule that has been studied for its various applications in scientific research. It is an aromatic compound with a molecular formula of C10H13BrO. 4-bromo-2,2-dimethylpropylbenzene is an organobromine compound that is used in a wide range of scientific research applications.
Scientific Research Applications
Antimicrobial Agents
Compounds with a bromophenyl group have been studied for their potential as antimicrobial agents. The presence of the 4-bromophenyl moiety in thiazol-2-amine derivatives, for instance, has shown promising results against pathogenic bacteria and fungi, suggesting that similar structures could be explored within “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” for antimicrobial properties .
Cancer Chemotherapy
The structural similarity to compounds that have demonstrated anticancer activity implies that “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” could be a candidate for the synthesis of novel chemotherapeutic agents. Its potential effectiveness and selectivity against cancer cells make it a compound of interest for further research in oncology .
Liquid Crystal Technology
Derivatives of bromophenyl compounds have been utilized as key intermediates in the synthesis of liquid crystal polymers (LCPs). These LCPs are significant for their application in liquid crystal displays (LCDs) and other electronic devices. The molecular structure of “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” could be explored for developing new LCPs with enhanced properties .
Neuroprotective Research
Research on pyrazoline derivatives containing the bromophenyl group has indicated potential neuroprotective effects. This opens up possibilities for “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” to be studied for neuroprotection, particularly in conditions where oxidative stress is a contributing factor .
Drug Design and Molecular Docking
The bromophenyl moiety is a common feature in molecules designed for drug development. “3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol” could be used in molecular docking studies to predict the interaction with biological targets, which is crucial in the design of drugs with specific actions .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) .
Biochemical Pathways
Related compounds have been found to influence oxidative stress pathways, leading to changes in the levels of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury .
Result of Action
Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPEADBZQVLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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